molecular formula C14H12N4O2 B2440521 2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803610-55-0

2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2440521
CAS RN: 1803610-55-0
M. Wt: 268.276
InChI Key: FDGCUZFWBJLCFK-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a type of heterocyclic compound. It contains a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a 1,2,4-triazole ring are known for their wide range of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques, such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . X-ray diffraction studies can also be used to establish the structure of new complexes with 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions . For example, one study reported that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Scientific Research Applications

Photophysical Properties and Dipole Moments

A study on the synthesis and photophysical properties of a novel phthalimide derivative, closely related to the requested compound, was conducted to investigate its solvatochromic behavior and dipole moments. This research is significant for understanding the interactions between solute and solvent, which can be crucial for applications in dye-sensitized solar cells, fluorescent probes, and materials science. The derivative exhibited a higher singlet excited state dipole moment than the ground state, indicating potential for applications where high reactivity in excited states is beneficial (Akshaya et al., 2016).

Click Chemistry in Peptide Synthesis

Another application involves click chemistry for the efficient synthesis of peptidotriazoles on solid phase, demonstrating the utility of triazole-containing compounds in bioconjugation and peptide modification. This method supports the development of novel peptides with potential therapeutic applications, showcasing the versatility of triazole derivatives in drug design and development (Tornøe et al., 2002).

Synthesis and Reactivity Studies

Research on the preparation and reactivity of silyl-substituted bisketenes, including compounds structurally related to the target molecule, provides insights into the synthesis of novel organic compounds with potential applications in material science, pharmaceuticals, and organic synthesis. These studies highlight the reactivity of cyclobutene derivatives and their utility in generating diverse chemical structures (Zhao et al., 1993).

NMR Spectroscopy and Structural Analysis

The structural characterization of isoindole-1,3-dione derivatives through NMR spectroscopy underlines the importance of these compounds in the field of chemical research, where detailed structural analysis is crucial for the development of novel materials and drugs. Such studies assist in the elucidation of molecular structures, which is fundamental for understanding the properties and reactivities of new compounds (Dioukhane et al., 2021).

Anticancer Activity

The synthesis and evaluation of isatin 1,2,3-triazoles as potent inhibitors against caspase-3 represent the potential of triazole derivatives in medicinal chemistry, particularly in the design of anticancer agents. This research highlights the application of triazole-containing compounds in developing new therapeutics targeting specific enzymes involved in cancer progression (Jiang & Hansen, 2011).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can depend on their specific structure and the biological system they interact with. Some 1,2,4-triazole derivatives have been evaluated for their safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer, antiviral, and anti-infective drugs . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-11-9-4-1-2-5-10(9)12(20)18(11)14(6-3-7-14)13-15-8-16-17-13/h1-2,4-5,8H,3,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCUZFWBJLCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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